2,16-Kauranediol 2-O-beta-D-allopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2,16-Kauranediol 2-O-beta-D-allopyranoside often involves multi-step chemical processes. One method for synthesizing related beta-D-allopyranosides involves the stereospecific synthesis from beta-D-erythro-2,3-dideoxyhex-2-enopyranosides through dihydroxylation reactions, which have been shown to yield beta-D-allopyranosides in moderate to excellent yields (Murphy, O'Brien, & Smith, 2001). Additionally, the enzymatic biotransformation using Verticillium lecanii on kaurane derivatives highlights an alternative route for obtaining hydroxylated kaurane diterpenoids, demonstrating the versatility in synthetic approaches (Vieira, Takahashi, & Boaventura, 2002).

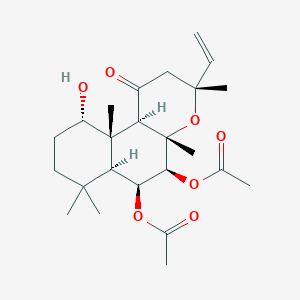

Molecular Structure Analysis

The molecular structure of 2,16-Kauranediol 2-O-beta-D-allopyranoside and related compounds can be elucidated through various spectroscopic techniques. The synthesis and structure analysis of related compounds, such as 4-deoxy-4-(hydroxyphosphinyl and phenylphosphinyl)-D-ribofuranoses, provide insight into the conformations and stereochemistry involved in the kaurane diterpenoids (Hanaya & Yamamoto, 1989).

Chemical Reactions and Properties

The chemical reactivity of 2,16-Kauranediol 2-O-beta-D-allopyranoside includes its potential for further functionalization and modification. The study on the synthesis of related compounds demonstrates the chemical versatility of beta-D-allopyranosides, which can undergo reactions such as dihydroxylation to yield various stereoisomers (Murphy, O'Brien, & Smith, 2001).

Physical Properties Analysis

While specific physical properties of 2,16-Kauranediol 2-O-beta-D-allopyranoside are not detailed in the provided research, related studies on the physical properties of diterpenoids and their derivatives typically focus on aspects such as melting points, solubility, and crystalline structure. These properties are crucial for understanding the compound's behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of 2,16-Kauranediol 2-O-beta-D-allopyranoside, such as acidity, basicity, and reactivity with other chemical agents, can be inferred from studies on similar compounds. For example, the synthesis and acid-base properties of a beta-D-allopyranoside-grafted Ru(II) complex provide insights into the interaction of beta-D-allopyranosides with metals, indicating potential catalytic or binding applications (Ma, Yin, & Wang, 2009).

Wissenschaftliche Forschungsanwendungen

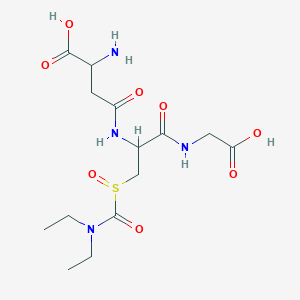

Chemical Synthesis and DNA Binding

A ruthenium(II) complex featuring beta-d-allopyranoside has been synthesized, showcasing its acid-base properties and potential as a DNA intercalator. This complex, characterized by various spectroscopic methods, reveals insights into the binding interactions with DNA, suggesting applications in biochemistry and molecular biology for understanding DNA interactions and possibly in drug design for targeting specific DNA sequences (Yan-Zi Ma, Hongju Yin, & Ke-Zhi Wang, 2009).

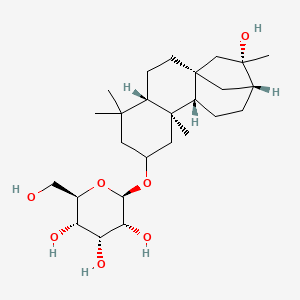

Natural Product Isolation

Research on Cussonia bojeri, a Malagasy endemic plant, led to the isolation of a new ent-kaurane diterpene glycoside related to 2,16-Kauranediol 2-O-beta-D-allopyranoside. Such studies are fundamental in natural product chemistry, contributing to the discovery of new compounds with potential therapeutic applications (L. Harinantenaina, R. Kasai, & K. Yamasaki, 2002).

Enzymatic Reactions and Bioactivity

The exploration of ent-kaurane glycosides from Tricalysia okelensis roots unveils new compounds with acylated disaccharide moieties. These discoveries are crucial for understanding the diversity of glycosides in nature and their potential bioactivities, laying the groundwork for future pharmacological studies (Wen-Hui Xu et al., 2010).

Bio-guided Extraction Optimization

A study focused on optimizing the extraction of bioactive components from Annona glabra leaves using etiolated wheat coleoptile bioassay highlights the importance of extraction variables in maximizing the bioactivity of plant extracts. This research contributes to the field of natural product extraction and bioassay-guided fractionation, essential for discovering new bioactive compounds (S. Matsumoto et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,9S,10S,13R,14S)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O7/c1-23(2)10-15(32-22-21(30)20(29)19(28)16(12-27)33-22)11-24(3)17(23)7-8-26-9-14(5-6-18(24)26)25(4,31)13-26/h14-22,27-31H,5-13H2,1-4H3/t14-,15?,16-,17+,18-,19-,20-,21-,22-,24+,25+,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCXOTBTLJGELG-QTINVTRPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(CC([C@@H]1CC[C@@]34[C@@H]2CC[C@H](C3)[C@@](C4)(C)O)(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.